4-(Piperidin-1-yl)cyclohex-2-en-1-ol
Description
4-(Piperidin-1-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a piperidine substituent at the 4-position. The compound combines a partially unsaturated six-membered ring (cyclohexenol) with a nitrogen-containing heterocycle (piperidine).
Properties
CAS No. |
62579-10-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-piperidin-1-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4,6,10-11,13H,1-3,5,7-9H2 |
InChI Key |
YFGLSEBKJCOKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol typically involves the reaction of cyclohex-2-en-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the cyclohexenone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Piperidin-1-yl)cyclohex-2-en-1-one.
Reduction: Formation of 4-(Piperidin-1-yl)cyclohexanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Fungicidal Piperidine Derivatives (Patent: EP 2024/03/06)
A fungicidal compound, 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one , shares the piperidine moiety but incorporates a thiazole-isoxazole hybrid system. Key differences include:
- Structural Complexity : The thiazole-isoxazole group introduces aromaticity and planar rigidity, likely enhancing binding to fungal targets like cytochrome P450 enzymes.
- Bioactivity : The patent highlights broad-spectrum antifungal activity, whereas 4-(Piperidin-1-yl)cyclohex-2-en-1-ol’s simpler structure may lack such specificity.
- Solubility : The hydroxyl group in the target compound could improve water solubility compared to the more lipophilic fungicidal analog .
Anti-Tubercular Piperidine-Pyrimidine Hybrids (Patent: IN 2019/11/15)
The anti-tubercular compound 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide features a piperidine linked to a trifluoromethoxy-phenyl group. Comparisons include:
- Electron-Withdrawing Groups: The trifluoromethoxy group increases metabolic stability and lipophilicity (logP ~5–6), whereas the cyclohexenol’s hydroxyl group reduces logP (estimated ~2–3).
- Target Engagement : The anti-TB compound inhibits F-ATP synthase, while the target compound’s smaller structure may limit such enzyme interactions without additional pharmacophores .
Pyrazino/Pyrido-Pyrimidinone Derivatives (Patent: EP 2023/39)
Derivatives such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-4H-pyrazino[1,2-a]pyrimidin-4-one demonstrate how piperidine modifications influence properties:
- Substituent Effects : N-alkylation (e.g., 2-hydroxyethyl) balances solubility and membrane permeability. The target compound’s unmodified piperidine may exhibit higher basicity (pKa ~11), affecting ionization at physiological pH.
- Biological Diversity : These derivatives target kinases or GPCRs, suggesting that this compound could be optimized for similar pathways with strategic substitutions .
Carboxyterfenadine Analogs (Clarke’s Analysis of Drugs and Poisons)
Carboxyterfenadine (logP 3.9) contains a piperidine-hydroxyl-diphenylmethyl system. Key contrasts:
- Lipophilicity: The target compound’s cyclohexenol may lower logP (~2–3) compared to carboxyterfenadine, favoring renal excretion over tissue accumulation.
Comparative Data Table
| Compound Name | Key Structural Features | logP | Solubility | Biological Activity | Therapeutic Use |
|---|---|---|---|---|---|
| This compound | Cyclohexenol + piperidine | ~2–3 | Moderate (aqueous) | Not well characterized | Research compound |
| EP 2024/03/06 Fungicide | Piperidine + thiazole-isoxazole | ~4–5 | Low (lipophilic) | Antifungal | Crop protection |
| IN 2019/11/15 Anti-TB Compound | Piperidine + trifluoromethoxy-phenyl | ~5–6 | Very low | F-ATP synthase inhibition | Tuberculosis treatment |
| EP 2023/39 Pyrimidinone Derivative | Piperidine + hydroxyethyl + pyrimidinone | ~3–4 | Moderate (polar groups) | Kinase/GPCR modulation | Oncology/immunology |
| Carboxyterfenadine | Piperidine + diphenylmethyl + hydroxyl | 3.9 | Very low | Antihistamine metabolite | Allergy treatment |
Research Findings and Implications
- Hydroxyl Group Impact : The hydroxyl in this compound enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like the anti-TB compound .
- Piperidine Flexibility: Unsubstituted piperidine in the target compound allows for synthetic diversification (e.g., N-alkylation, acylations) to tune bioavailability, as seen in pyrimidinone derivatives .
- Therapeutic Potential: Structural parallels to carboxyterfenadine suggest possible applications in CNS or inflammatory diseases, contingent on further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
